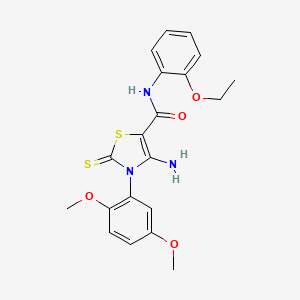![molecular formula C26H24N4O3 B6573280 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021224-18-9](/img/structure/B6573280.png)
5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound, known for its multifunctional properties and significant potential in various scientific fields. This heterocyclic structure, characterized by its pyrazolo[1,5-a]pyrazin-4-one core, contributes to its distinct chemical behavior and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves a multistep process that typically includes the following steps:
Formation of the oxazole ring: : The initial step involves the cyclization of 2-(2-ethoxyphenyl)acetic acid with an appropriate amine and aldehyde under acidic conditions to yield 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole.
Subsequent functionalization: : The oxazole derivative is then subjected to a Vilsmeier-Haack formylation to introduce the formyl group at the 4-position.
Pyrazole ring formation: : The formylated oxazole undergoes a reaction with 4-methylphenylhydrazine to form the pyrazole ring, followed by oxidative cyclization to yield the final pyrazolo[1,5-a]pyrazin-4-one structure.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, along with using catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound is capable of undergoing various chemical reactions, including:
Oxidation: : Typically facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions are often carried out using hydrides or catalytic hydrogenation.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common due to the electron-rich nature of the heterocyclic system.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydride (NaH), halogenating agents (e.g., N-bromosuccinimide).
Major Products
The products of these reactions often include oxidized derivatives, reduced forms (alcohols, amines), and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
This compound has broad applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential role in biochemical assays and as a probe for studying enzyme activity.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. Its pyrazolo[1,5-a]pyrazin-4-one core is believed to mimic the natural substrates of certain enzymes, leading to competitive inhibition. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research, where it can disrupt DNA replication and transcription.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique combination of structural features and reactivity.
List of Similar Compounds
5-Phenyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Properties
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-24-8-6-5-7-20(24)25-27-22(18(3)33-25)16-29-13-14-30-23(26(29)31)15-21(28-30)19-11-9-17(2)10-12-19/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOMOJWAMDAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6573198.png)
![4-chloro-N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6573205.png)
![N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6573213.png)
![N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573214.png)
![N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6573222.png)
![N-(2-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573247.png)

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6573258.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6573274.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6573288.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573290.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6573296.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B6573301.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B6573302.png)
